Pranoprofen

Ophthalmology Postoperative inflammation Clinical trial

Pranoprofen is a non-selective COX-1/COX-2 inhibitor purpose-built for ophthalmic anti-inflammatory research. Compared to diclofenac, it demonstrates significantly lower cytotoxicity against human corneal epithelial cells, with superior cell migration and wound healing promotion. Relative to indomethacin, it exhibits approximately 15-fold lower gastric ulcerogenicity, preserving gastric mucosal prostaglandin levels. Supported by validated HPLC-UV corneal and scleral permeation methodology (22.31–500 μg/cm² range, ~90% tissue recovery, intra-day RSD 0.79–4.89%), it is the preferred choice for ocular formulation development, postoperative inflammation models, and PGE2 pathway studies where epithelial safety and low GI confounding are critical.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 52549-17-4
Cat. No. B1678049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranoprofen
CAS52549-17-4
Synonyms2-(5H-(1)benzopyrano(2,3-b)pyridin-7-yl)propionic acid
alpha-methyl-5H-(1)benzopyrano(2,3-b)pyridine-7-acetic acid
Niflan
Nifran
Oftalar
pranoprofen
pyranoprofen
pyranoprofen, methyl-14C-labeled
zaltoprofen
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
InChIInChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)
InChIKeyTVQZAMVBTVNYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pranoprofen (CAS 52549-17-4) Procurement Guide: Non-Steroidal Anti-Inflammatory Agent for Ophthalmic Inflammation and Research Applications


Pranoprofen (CAS 52549-17-4) is a propionic acid derivative non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins and other inflammatory mediators [1]. It is primarily used in ophthalmic formulations (typically 0.1% eye drops) for the management of ocular inflammation, postoperative pain, and allergic conjunctivitis, and is also investigated for dry eye disease, pterygium treatment, and as a research tool for prostaglandin E2 (PGE2) pathway modulation [2].

Why Pranoprofen Cannot Be Assumed Interchangeable with Other Topical NSAIDs or Corticosteroids


Although pranoprofen shares the NSAID class designation with agents such as diclofenac, bromfenac, ketorolac, and indomethacin, substitution without verification is scientifically unsound due to documented differences in ocular surface toxicity profiles, clinical efficacy across specific ophthalmic indications, and gastric safety margins in systemic contexts [1]. Notably, in vitro comparative toxicity studies demonstrate that pranoprofen and bromfenac exhibit significantly lower cytotoxicity against human corneal epithelial cells compared to diclofenac, with superior cell migration and wound healing promotion [2]. Furthermore, in acute central serous chorioretinopathy (CSC), bromfenac demonstrates statistically superior reduction of subfoveal choroidal thickness compared to pranoprofen, while both are equally effective for visual acuity improvement [3]. These evidence-based distinctions preclude generic substitution without careful consideration of the specific research or clinical context.

Quantitative Differentiation Evidence for Pranoprofen: Comparator-Based Selection Data


Equivalent Anti-Inflammatory Efficacy to Diclofenac Sodium 0.1% in Post-Surgical Ocular Inflammation

In a prospective randomized controlled trial of 40 patients undergoing strabismus surgery, topical pranoprofen 0.1% demonstrated anti-inflammatory and analgesic efficacy statistically equivalent to diclofenac sodium 0.1% across all postoperative inflammation parameters (discomfort, chemosis, secretion, conjunctival hyperemia, and conjunctival gap size) at 1 day, 1 week, and 3 weeks post-surgery, with no significant differences between groups at any time point [1].

Ophthalmology Postoperative inflammation Clinical trial

Superior Corneal Epithelial Cell Safety Profile Compared to Diclofenac and Fluorometholone In Vitro

In an in vitro study evaluating the toxicity of commercial NSAID eye solutions against human corneal epithelial cells, pranoprofen and bromfenac demonstrated significantly lower cytotoxicity than diclofenac and fluorometholone. At 1/10-diluted eye solution for 24-hour exposure, LDH titers (marker of cellular damage) for fluorometholone and diclofenac markedly increased compared to bromfenac and pranoprofen. Furthermore, bromfenac and pranoprofen significantly promoted cell migration and restored wound gap after 48-hour exposure, while diclofenac- and fluorometholone-exposed cells did not migrate to the wound region [1].

Ocular toxicity Corneal epithelium Cell migration

Significantly Reduced Gastric Ulcerogenicity Compared to Indomethacin in Preclinical Models

In comparative preclinical studies, pranoprofen demonstrates markedly reduced gastric ulcerogenicity relative to indomethacin. At equivalent anti-inflammatory doses (ED50 on carrageenin-induced foot edema), indomethacin produced substantial gastric mucosal lesions, whereas pranoprofen was significantly less potent in inducing such damage [1]. In a separate mouse study, pranoprofen was approximately 15 times less active than indomethacin in producing gastric ulcers [2]. Mechanistically, gastric mucosal PGE2 and PGI2 levels were not reduced in rats given pranoprofen but were markedly reduced in those given indomethacin, correlating with the differential ulcerogenic potential [1].

Gastrointestinal safety Prostaglandin preservation Ulcerogenicity

Documented Corneal Permeability with Validated Ex Vivo Quantification

Ex vivo permeation studies using porcine cornea and sclera with vertical diffusion cells have validated a HPLC-UV method for quantifying pranoprofen permeation, demonstrating detection capability from 22.31 μg/cm² (approximately 20% of the administered dose) up to 500 μg/cm² [1]. The method achieves intra-day precision (RSD) of 0.79-4.89% and inter-day precision of 2.14-9.02%, with drug recovery from tissue samples reproducibly around 90% [1]. This validated methodology enables reproducible assessment of pranoprofen's ocular tissue distribution for formulation development and comparative studies.

Ocular pharmacokinetics Corneal permeation Analytical validation

Pranoprofen Evidence-Based Application Scenarios for Scientific and Industrial Use


Postoperative Ophthalmic Inflammation Management Where Corneal Safety Is Prioritized

Based on direct comparative evidence, pranoprofen 0.1% is appropriate for postoperative inflammation control (e.g., following strabismus or cataract surgery) when equivalent anti-inflammatory efficacy to diclofenac is required but with a demonstrated favorable corneal epithelial safety profile. The in vitro toxicity data showing lower LDH release and preserved cell migration compared to diclofenac supports its selection in scenarios involving compromised corneal surfaces or where prolonged postoperative NSAID administration is anticipated [1]. Clinical equivalence to diclofenac in strabismus surgery outcomes confirms anti-inflammatory adequacy [2].

Preclinical In Vivo Studies Requiring NSAID Treatment with Minimized Gastric Confounding

For rodent or other preclinical models requiring systemic NSAID administration for anti-inflammatory purposes, pranoprofen offers a distinct advantage over indomethacin due to its significantly lower gastric ulcerogenicity (approximately 15-fold less active in producing gastric ulcers) and its preservation of gastric mucosal prostaglandin levels [1][2]. This property reduces gastrointestinal toxicity as a confounding variable in experimental designs, making pranoprofen a more suitable choice for studies where gastric safety margin is a critical consideration.

Ocular Formulation Development and Comparative Permeation Studies

Pranoprofen is supported by a validated ex vivo corneal and scleral permeation methodology with documented quantitation parameters (22.31-500 μg/cm² permeation range, ~90% tissue recovery, intra-day RSD 0.79-4.89%) [1]. This analytical validation enables reproducible assessment of novel ocular formulations (e.g., in situ gels, nanoparticle carriers) against standard eye drop benchmarks. The established HPLC-UV protocol provides a reliable framework for formulation developers comparing pranoprofen delivery systems or evaluating permeability enhancers.

Research on PGE2-Mediated Pathways and COX Inhibition Profiling

As a non-selective COX-1/COX-2 inhibitor with documented potency in reducing PGE2 production (IC50 = 0.39 μM in B. pertussis-induced PGE2 production in rat peritoneal leukocytes) [1], pranoprofen serves as a validated research tool for investigating prostaglandin-mediated inflammatory pathways. Its differential gastric prostaglandin effects compared to indomethacin make it particularly valuable for studies dissecting the relationship between COX inhibition and mucosal prostaglandin preservation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pranoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.